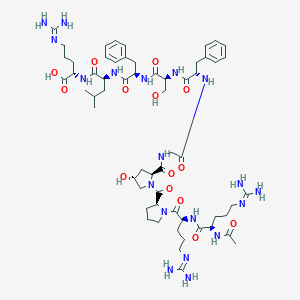
Esmalorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esmalorid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic molecule that has been developed to target specific biological pathways, making it a valuable tool for studying various physiological and biochemical processes. In
Wissenschaftliche Forschungsanwendungen
Esmalorid has a wide range of potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Wirkmechanismus
Esmalorid works by inhibiting the activity of specific enzymes in the body. These enzymes are involved in various biological processes, including inflammation and oxidative stress. By inhibiting these enzymes, esmalorid can reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Biochemische Und Physiologische Effekte
Esmalorid has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can have a beneficial effect on various diseases. Esmalorid has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, esmalorid has been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of esmalorid is its specificity for certain enzymes, making it a valuable tool for studying specific biological pathways. Additionally, esmalorid has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of esmalorid is that it may not be effective in all biological systems, as its mechanism of action is specific to certain enzymes.
Zukünftige Richtungen
There are several future directions for research on esmalorid. One area of research is the development of new analogs of esmalorid that may have improved efficacy or specificity. Additionally, esmalorid could be used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Finally, esmalorid could be used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways.
Conclusion:
Esmalorid is a synthetic molecule that has potential applications in scientific research. It has been shown to be effective in studying various biological pathways, including inflammation, oxidative stress, and apoptosis. Esmalorid has also been used to study the role of specific enzymes in various diseases, such as cancer and Alzheimer's disease. Additionally, esmalorid has been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to target specific biological pathways. With further research, esmalorid could become a valuable tool for studying and treating various diseases.
Synthesemethoden
Esmalorid is a synthetic molecule that is produced through a multi-step chemical synthesis process. The starting material for the synthesis is 2,6-dichloro-4-nitroaniline, which is reacted with a series of reagents to produce the final product. The synthesis process involves several purification steps to ensure the purity of the final product. The yield of the synthesis process is typically around 50%, making it a relatively efficient method for producing esmalorid.
Eigenschaften
CAS-Nummer |
138258-83-0 |
|---|---|
Produktname |
Esmalorid |
Molekularformel |
C14H16Cl4N10O5S2 |
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15) |
InChI-Schlüssel |
AWMCXNJSYPIOAB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |
Synonyme |
Esmalorid Esmaloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)








![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)

